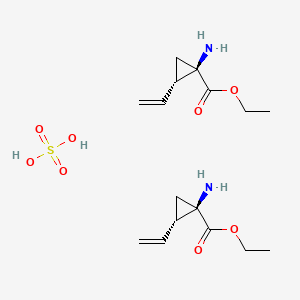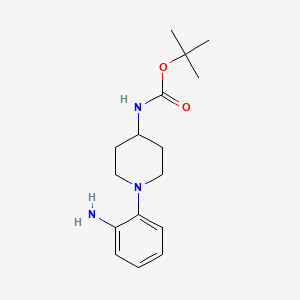![molecular formula C17H16N4O B1422261 N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine CAS No. 1993501-23-7](/img/structure/B1422261.png)
N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine
Overview
Description
Scientific Research Applications
Corrosion Inhibition
Imidazole derivatives, including N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine, have been studied for their corrosion inhibition properties. A study by Prashanth et al. (2021) found that certain imidazole derivatives showed high corrosion inhibition efficiency on mild steel in acidic solutions, suggesting potential applications in corrosion protection (Prashanth et al., 2021).
Molecular Synthesis and Structural Analysis
Research by Bermejo et al. (2000) and Ramanathan (2017) has explored the synthesis and structural characterization of imidazole derivatives. These studies provide insights into the molecular structure and potential applications in chemical synthesis (Bermejo et al., 2000); (Ramanathan, 2017).
Biological and Pharmaceutical Importance
The imidazole ring, a key feature in these compounds, is known for its biological and pharmaceutical importance. The study by Ramanathan (2017) highlights the pharmacokinetic characteristics of imidazole molecules, indicating their potential use in optimizing drug solubility and bioavailability (Ramanathan, 2017).
Spectroscopic and Crystallographic Investigations
Studies by Hayvalı et al. (2010) and Attia et al. (2012) have conducted detailed spectroscopic and crystallographic investigations of imidazole derivatives. These investigations are crucial for understanding the physical and chemical properties of these compounds, which can inform their practical applications (Hayvalı et al., 2010); (Attia et al., 2012).
Potential in Hydrogen Production and Antifungal Activity
Patra et al. (2021) and Macías et al. (2018) have researched the use of imidazole derivatives in catalyzing hydrogen production from formic acid and their antifungal properties. These studies suggest potential applications in sustainable energy and pharmaceuticals (Patra et al., 2021); (Macías et al., 2018).
Future Directions
Imidazole derivatives have been recognized for their broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The future research directions could involve exploring more biological activities and developing novel synthetic routes for imidazole and their derived products .
Properties
IUPAC Name |
1-[(E)-(2-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-22-16-10-6-5-9-14(16)11-19-21-12-15(20-17(21)18)13-7-3-2-4-8-13/h2-12H,1H3,(H2,18,20)/b19-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELCCCWBUUMWSJ-YBFXNURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NN2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/N2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





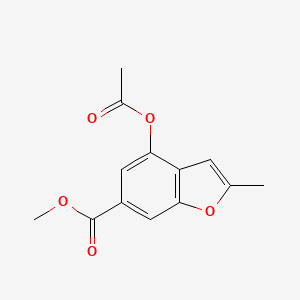
![2-Methyl-2'-(methylthio)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1422185.png)
![3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1422186.png)

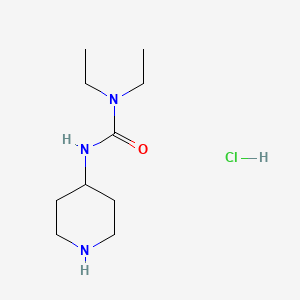

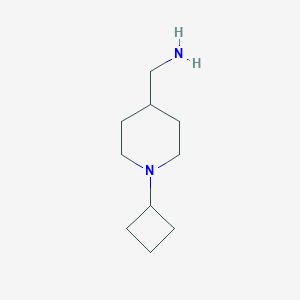
![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)
